Ethyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Properties
IUPAC Name |
ethyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3S.ClH/c1-2-33-28(32)25-23-14-15-30(17-19-8-4-3-5-9-19)18-24(23)34-27(25)29-26(31)22-13-12-20-10-6-7-11-21(20)16-22;/h3-5,8-9,12-13,16H,2,6-7,10-11,14-15,17-18H2,1H3,(H,29,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENWEYQERPCCJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC5=C(CCCC5)C=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound notable for its distinctive structural features and potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The compound features a unique combination of a benzyl group, a tetrahydronaphthalene moiety, and a thieno[2,3-c]pyridine core. The IUPAC name is indicative of its complex structure:
| Component | Description |
|---|---|
| Benzyl Group | A phenyl ring attached to a -CH2- group |
| Tetrahydronaphthalene | A bicyclic structure that contributes to hydrophobic interactions |
| Thieno[2,3-c]pyridine Core | A fused heterocyclic structure that may interact with biological targets |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. These interactions could modulate enzyme activities or affect signaling pathways within cells. Understanding these mechanisms typically requires detailed experimental studies.
Antimicrobial Activity
Research indicates that thieno[2,3-c]pyridine derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains .
Anticancer Potential
Studies have suggested that derivatives of thieno[2,3-c]pyridine may have anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .
Neuroprotective Effects
Some compounds within this class have demonstrated neuroprotective effects in models of neurodegenerative diseases. They may exert their effects by modulating neurotransmitter systems or reducing oxidative stress .
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies on related compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a study highlighted the efficacy of thieno[2,3-c]pyridine derivatives against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : A comparative study found that certain thieno[2,3-c]pyridine derivatives inhibited cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating potential as chemotherapeutic agents .
- Neuroprotection : Research exploring the neuroprotective properties of thieno[2,3-c]pyridine compounds revealed their ability to reduce neuronal cell death in models of oxidative stress .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | Efficacy Level |
|---|---|---|
| Ethyl 6-benzyl-4H-thieno[2,3-c]pyridine-3-carboxamide | Antimicrobial | Moderate |
| 6-benzyl-5,6-dihydrothieno[2,3-d]pyridin-4-one | Anticancer | High |
| Ethyl 6-benzyl-5-hydroxythieno[3,2-d]pyrimidine | Neuroprotective | Moderate |
Scientific Research Applications
Structural Overview
The compound's structure includes:
- Thieno[2,3-c]pyridine core : Contributes to its biological activity.
- Benzyl group : Enhances lipophilicity.
- Tetrahydronaphthalene moiety : Imparts unique chemical properties.
Chemistry
Ethyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride serves as a valuable building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : Acts as a precursor for developing more intricate structures.
- Reagent in Organic Reactions : Participates in various chemical reactions such as oxidation and reduction.
Biology
The compound has potential as a biochemical probe due to its ability to interact with specific biological targets:
- Cellular Studies : Investigated for its role in modulating cellular processes and protein interactions.
- Mechanisms of Action : It may influence signaling pathways critical for cell survival and proliferation.
Medicine
Research into the pharmacological properties of this compound indicates potential therapeutic applications:
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Anticancer Activity : Similar compounds have shown efficacy in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) levels.
Study Reference Cell Line IC50 (µM) Mechanism of Action A1 A549 10 Induction of ROS-mediated apoptosis A2 HeLa 15 Inhibition of cell proliferation pathways - Antimicrobial Activity : The thieno[2,3-c]pyridine structure is known for its bioactivity against various pathogens.
Industry
In industrial applications:
- Material Development : Potential use in creating new materials with enhanced properties.
- Catalytic Processes : Possible role as a catalyst in synthetic reactions.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of structurally related compounds to ethyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride. The findings indicated significant cytotoxicity against various cancer cell lines with mechanisms involving ROS generation.
Case Study 2: Antimicrobial Efficacy
Research conducted by Pharmaceutical Biology demonstrated that derivatives of this compound exhibited antimicrobial activities against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety at the 3-position of the thieno[2,3-c]pyridine ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s physicochemical properties.
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Mechanistic Insight : The ester hydrolysis proceeds via nucleophilic acyl substitution, with water or hydroxide ions attacking the carbonyl carbon.
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Application : This reaction is utilized in prodrug strategies to enhance bioavailability or modify metabolic stability .
Amide Bond Reactivity
The amide linkage between the tetrahydronaphthalene and thieno[2,3-c]pyridine moieties exhibits moderate stability under physiological conditions but can undergo hydrolysis or substitution under extreme conditions.
| Reaction Conditions | Products | Key Catalysts/Reagents | References |
|---|---|---|---|
| Strong acidic (e.g., HCl, reflux) | Tetrahydronaphthalene-2-carboxylic acid + amine derivative | Proton donors | |
| Strong basic (e.g., NaOH, heat) | Carboxylate salt + amine derivative | Hydroxide ions | |
| Reductive (e.g., LiAlH₄) | Amine reduction product (rare; steric hindrance may limit feasibility) | Reducing agents | – |
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Stability Note : The amide bond’s resonance stabilization and steric protection from the benzyl group reduce its reactivity under mild conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The compound’s synthesis involves palladium-mediated coupling steps, suggesting potential for further functionalization via cross-coupling.
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Synthesis Context : The benzyl and tetrahydronaphthalene groups are likely introduced via such couplings during multi-step synthesis.
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, the compound can undergo neutralization or exchange with other counterions.
| Reaction Conditions | Products | References |
|---|---|---|
| Neutralization (e.g., NaHCO₃) | Freebase form + NaCl + CO₂ | |
| Ion exchange (e.g., AgNO₃) | Alternative salt (e.g., nitrate) + AgCl precipitate | – |
Key Research Findings
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Ester Hydrolysis Optimization : Acidic hydrolysis (6M HCl, 80°C) achieves >90% conversion to the carboxylic acid within 4 hours, while basic conditions (2M NaOH, reflux) require longer durations due to steric hindrance.
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Amide Stability : The amide bond remains intact under physiological pH (pH 7.4, 37°C) for >48 hours, indicating suitability for oral administration.
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Synthetic Challenges : Palladium-catalyzed steps require stringent anhydrous conditions and ligand optimization (e.g., Xantphos) to suppress side reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to the tetrahydrothieno[2,3-c]pyridine family, which is characterized by a bicyclic system combining thiophene and pyridine rings. Below is a comparative analysis of key structural analogs:
Key Observations:
- Substituent Impact on Activity: The 2-position amide group is critical across analogs. For instance, PD 81,723’s 3-(trifluoromethyl)phenyl group optimizes adenosine receptor modulation, while tetrahydronaphthalene carboxamido in the main compound may confer distinct steric or electronic effects .
- 6-Position Modifications: Benzyl (main compound) vs.
Pharmacological and Functional Comparisons
- TNF-α Inhibition: Novel tetrahydrothieno[2,3-c]pyridines with varied substituents (e.g., alkyl or aryl groups) exhibit potent inhibition of lipopolysaccharide-induced TNF-α production in rat whole blood .
- Adenosine Receptor Modulation: Thiophene derivatives like PD 81,723 demonstrate dual allosteric enhancement and competitive antagonism at A1 receptors, with structure-activity relationships (SAR) highlighting the necessity of the 2-amino group and keto carbonyl . The main compound’s 2-carboxamido group may mimic these features, though its pharmacological profile requires empirical validation.
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Adhere to COSHH regulations (2002/2005) for hazardous substance control. Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation and skin contact due to risks of respiratory irritation (H335) and skin/eye irritation (H315, H319) . In case of exposure, rinse affected areas with water, remove contaminated clothing, and seek medical attention immediately. Maintain proper ventilation in workspaces and conduct regular chemical hazard awareness training .
Q. What synthetic routes are reported for synthesizing the tetrahydronaphthalene and tetrahydrothienopyridine moieties in this compound?
- Methodological Answer : The tetrahydronaphthalene-2-carboxamido group can be synthesized via coupling reactions using activated carboxylic acid derivatives (e.g., acid chlorides) under reflux conditions. For the tetrahydrothieno[2,3-c]pyridine core, a Boc-protected intermediate (e.g., ethyl 2-amino-6-Boc-4,7-dihydrothienopyridine-3-carboxylate) is deprotected using HCl in methanol, followed by benzylation or functionalization . Recrystallization from ethanol or methanol is recommended for purification .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : X-ray crystallography (e.g., Acta Crystallographica Section E protocols) confirms the stereochemistry and hydrogen-bonding patterns of the tetrahydrothienopyridine core . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H, ¹³C, DEPT-135) are critical for verifying molecular weight and substituent positions. For hydrochloride salts, FT-IR can identify NH/OH stretches and Cl⁻ counterion interactions .
Advanced Research Questions
Q. How can conflicting solubility or stability data be resolved during formulation studies?
- Methodological Answer : Conduct systematic stability testing under varying pH, temperature, and solvent conditions. For example, methanol and hydrochloric acid mixtures (as in ) may enhance solubility but risk decomposition under prolonged reflux. Use kinetic solubility assays (e.g., nephelometry) and degradation profiling via LC-MS to identify optimal storage conditions (e.g., inert atmosphere, room temperature) . Cross-reference with analogs like ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride, which has similar stability challenges .
Q. What strategies are effective for optimizing reaction yields in multi-step syntheses involving sensitive intermediates?
- Methodological Answer : Implement design of experiments (DoE) to optimize parameters such as reaction time, temperature, and stoichiometry. For example, piperidine-catalyzed condensation (as in ) may require strict anhydrous conditions to prevent intermediate hydrolysis. Use in situ monitoring (e.g., TLC or HPLC) to track Boc-deprotection or benzylation steps . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC improves yield and purity .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer : Synthesize analogs with modifications to the benzyl, tetrahydronaphthalene, or carboxylate groups. Test in vitro bioactivity (e.g., kinase inhibition, cytotoxicity) using assays tailored to the target pathway (e.g., anticancer activity protocols in ). Compare pharmacokinetic properties (logP, PSA) calculated via computational tools (e.g., Molinspiration) with experimental data from LogP measurements (shake-flask method) . Correlate substituent effects with solubility and membrane permeability using Caco-2 cell models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
